Bench-Stability and Physical State Differentiation: Solid N-Trifluoromethoxyphthalimide vs. Liquid TFNf Reagent
A key differentiator for 2-(Trifluoromethoxy)isoindoline-1,3-dione (Phth-OCF3) is its identity as a bench-stable solid, which simplifies handling, weighing accuracy, and long-term storage compared to liquid alternatives like trifluoromethyl nonaflate (TFNf) [1][2]. The physical state directly impacts the ease and precision of reagent preparation in a typical synthetic workflow.
| Evidence Dimension | Physical State and Handling |
|---|---|
| Target Compound Data | Stable Solid; Storage at -20°C |
| Comparator Or Baseline | TFNf (trifluoromethyl nonaflate): Odorless Liquid; Boiling Point 87–89 °C |
| Quantified Difference | Solid (Target) vs. Liquid (Comparator) |
| Conditions | Physical property comparison derived from product specifications and primary literature [1][2] |
Why This Matters
For a laboratory, a solid reagent allows for more accurate weighing (vs. volumetric handling of a liquid) and minimizes exposure to volatile, potentially odorous compounds, thereby improving reproducibility and user safety.
- [1] Yuan WJ, Tong CL, Xu XH, Qing FL. N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. The Journal of Organic Chemistry. 2023;88(7):4434-4441. View Source
- [2] Lu Z, et al. Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes. Angewandte Chemie International Edition. 2021. View Source
